molecular formula C14H21N B13450710 3-(4-Tert-butylphenyl)cyclobutan-1-amine

3-(4-Tert-butylphenyl)cyclobutan-1-amine

Cat. No.: B13450710
M. Wt: 203.32 g/mol
InChI Key: JVZDDYSGASMLEM-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)cyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a tert-butylphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylphenylmagnesium bromide with cyclobutanone, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.

Scientific Research Applications

3-(4-Tert-butylphenyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the tert-butylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)cyclobutan-1-amine: Similar structure but with a methyl group instead of a tert-butyl group.

    3-(4-Chlorophenyl)cyclobutan-1-amine: Similar structure but with a chlorine atom instead of a tert-butyl group.

    3-(4-Methoxyphenyl)cyclobutan-1-amine: Similar structure but with a methoxy group instead of a tert-butyl group.

Uniqueness

3-(4-Tert-butylphenyl)cyclobutan-1-amine is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and binding interactions. This structural feature can enhance its stability and selectivity in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(4-tert-butylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C14H21N/c1-14(2,3)12-6-4-10(5-7-12)11-8-13(15)9-11/h4-7,11,13H,8-9,15H2,1-3H3

InChI Key

JVZDDYSGASMLEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(C2)N

Origin of Product

United States

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